molecular formula C₁₁H₁₅FN₂O₅ B117900 5-(2-Fluoroethyl)-2'-deoxyuridine CAS No. 108008-61-3

5-(2-Fluoroethyl)-2'-deoxyuridine

Cat. No. B117900
CAS RN: 108008-61-3
M. Wt: 274.25 g/mol
InChI Key: QURQCEKLDQAQFI-DJLDLDEBSA-N
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Description

Synthesis Analysis

The synthesis of related compounds such as 2-[18F]fluoroethyl tosylate has been studied . The synthesis involves the use of microvolume radiosynthesis techniques which improve the efficiency of production by consuming tiny amounts of precursor, and maintaining high molar activity of the tracers even with low starting activity .

Scientific Research Applications

Radioligand-Receptor Binding Kinetics

5-(2-Fluoroethyl)-2’-deoxyuridine: may be used in the study of radioligand-receptor binding kinetics. This application is crucial in early-phase drug development, where understanding the binding process of molecules to receptors can lead to the development of new pharmaceuticals . The compound could potentially be labeled with a radioactive isotope and used to assess binding affinity and kinetic parameters in real-time, providing valuable data for drug efficacy and optimization .

Electrolyte Molecular Design for Alkali Metal Batteries

In the field of energy storage, particularly for alkali metal batteries, 5-(2-Fluoroethyl)-2’-deoxyuridine could be investigated as part of the electrolyte molecular design . Its structure might contribute to the stability of the electrolyte and prevent common issues such as dendrite growth, thereby enhancing the performance and safety of batteries .

Biomolecular Interaction Studies

The compound’s potential to interact with biomolecules makes it a candidate for studying biomolecular interactions. This includes the exploration of its binding affinities, rate constants, and overall interaction dynamics with various biological targets, which is fundamental in the design of targeted therapies .

In Vitro Assessment of Drug Affinity

This compound could be utilized in in vitro assays to determine the drug affinity for specific receptors. Such assessments are indispensable in the drug development process, providing insights into the pharmacokinetic parameters of drug-receptor interactions .

Physicochemical Property Analysis

The physicochemical properties of 5-(2-Fluoroethyl)-2’-deoxyuridine , such as lipophilicity, could be analyzed to understand its behavior in biological systems. This analysis can influence the compound’s application in drug formulation and delivery .

Selective Targeting in Molecular Medicine

The selective targeting capabilities of 5-(2-Fluoroethyl)-2’-deoxyuridine could be explored in molecular medicine. By understanding its selective interaction with bioactive macromolecules, it could be developed into a therapeutic agent that minimizes off-target effects .

Kinetic Binding Characterization

Finally, the compound could be used in kinetic binding characterization studies. These studies aim to visualize the kinetic binding characteristics of molecules with high spatial and temporal resolution, leading to the discovery of new drugs with optimized binding properties .

properties

IUPAC Name

5-(2-fluoroethyl)-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15FN2O5/c12-2-1-6-4-14(11(18)13-10(6)17)9-3-7(16)8(5-15)19-9/h4,7-9,15-16H,1-3,5H2,(H,13,17,18)/t7-,8+,9+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QURQCEKLDQAQFI-DJLDLDEBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)CCF)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)CCF)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15FN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40910598
Record name 1-(2-Deoxypentofuranosyl)-5-(2-fluoroethyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoroethyl)-2'-deoxyuridine

CAS RN

108008-61-3
Record name 5-(2-Fluoroethyl)-2'-deoxyuridine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108008613
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(2-Deoxypentofuranosyl)-5-(2-fluoroethyl)-4-hydroxypyrimidin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40910598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the incorporation of fluorine atoms in FEDU and its analogs impact their antiviral activity against herpesviruses?

A1: Research indicates that the addition of fluorine atoms, particularly at the 2' position of the arabinose sugar and the 2-position of the ethyl side chain, significantly enhances antiviral activity against Herpes Simplex Virus (HSV) types 1 and 2, and Varicella Zoster Virus (VZV) []. For instance, FEFAU (1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-5-(2-fluoroethyl)-1H,3H- pyrimidine-2,4-dione), containing fluorine at both positions, demonstrated the most potent antiviral activity against all three viruses compared to FEDU or CEFAU (5-(2-chloroethyl)-1-(2-deoxy-2-fluoro-beta-D-arabinofuranosyl)-1H,3H-pyr imidine- 2,4-dione) []. While the exact mechanism is not fully elucidated in the provided research, this enhanced activity is likely linked to alterations in nucleoside conformation, affecting its binding affinity to viral enzymes or incorporation into viral DNA.

Q2: What challenges were encountered during the synthesis of FEDU and its analogs, and how were they addressed?

A2: One challenge was achieving a desirable ratio of β to α anomers during the glycosylation step in the synthesis of FEDU analogs []. Researchers observed varying β/α ratios depending on the reaction conditions and protecting groups used. For example, using 3,5-di-O-p-chlorobenzoyl-2-deoxy-α-D-erythro-pentofuranosyl chloride as the sugar moiety with N,O-bis(trimethylsilyl)trifluoroacetimide as a silylating reagent yielded a slightly improved β/α ratio (>2:1) for the synthesis of compound 14, a 4-O-methyl protected FEDU analog []. Additionally, nucleophilic fluorination of a key tosylate precursor yielded not only the desired fluorinated product but also a significant amount of an unexpected chloro-substituted product []. This highlights the need for careful optimization of reaction conditions to achieve high yields and purity of the target fluorinated nucleoside analogs.

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